6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine
Overview
Description
6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine, also known as A-196, is a chemical compound with the molecular formula C18H16Cl2N4 . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentyl group attached to a phthalazin-1-amine core, which is further substituted with a pyridin-4-yl group and two chlorine atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 359.2 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 50.7 Ų .Scientific Research Applications
Synthesis and Derivative Formation
- The compound 6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine is part of a class of chemicals that can be synthesized through various chemical reactions. For instance, reactions involving pyridin-2-amine 1-oxides and phenacyl bromides have been explored to form related compounds (Deady & Stanborough, 1981). Additionally, the synthesis and reactions of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which are structurally related, have shown potential for antimicrobial activity (Abubshait et al., 2011).
Antihypertensive Activity
- Pyrrolo[2, 1-a]phthalazine derivatives, which are structurally related to this compound, have been prepared and some show mild antihypertensive activity. This indicates potential applications in cardiovascular research and drug development (Uff et al., 1989).
Molecular Structure Analysis
- Research on similar compounds, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into their molecular and crystal structures. These studies are essential for understanding the physical and chemical properties of such compounds (Dolzhenko et al., 2011).
High-Energy Materials
- High-energy compounds like 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, synthesized from related dichloro compounds, have applications in the development of new high-energy materials. These materials are of interest in various fields including defense and space exploration (Chapyshev & Korchagin, 2017).
Anticancer Applications
- Studies on Mannich bases derived from compounds structurally similar to this compound have shown anticancer activities against prostate cancer cells. This suggests potential applications in cancer research and therapy (Demirci & Demirbas, 2019).
Reactivity in Polymer Synthesis
- The reactivity of similar amines in the formation of imides from heterocyclic bases is studied, highlighting their role in polyimide formulations. Such research can contribute to the development of high-performance polymers and materials science (Hawthorne & Hodgkin, 1999).
DNA and Protein Binding
- Organometallic Ru(II)-arene complexes of ligands structurally related to this compound have been synthesized and studied for DNA and protein binding. Such complexes are of interest in biochemical research, particularly in understanding molecular interactions and drug design (Khamrang et al., 2016).
Pharmaceutical Synthesis
- Synthesis pathways have been developed for related compounds from technical mixtures of pyridines, emphasizing the importance of these compounds in pharmaceutical research and development (Niedrich et al., 1986).
Mechanism of Action
Target of Action
A-196, also known as 6,7-dichloro-N-cyclopentyl-4-(pyridin-4-yl)phthalazin-1-amine, is a potent and selective inhibitor of SUV420H1 and SUV420H2 . These are two highly homologous methyltransferases that di- and tri-methylate ‘Lys-20’ of histone H4 .
Mode of Action
A-196 inhibits SUV420H1 and SUV420H2 biochemically in a substrate-competitive manner . It has been shown to inhibit SUV420H1 with an IC50 of 25 nM and SUV420H2 with an IC50 of 144 nM for methylation of H4K20me . This inhibition is greater than 100-fold selective over other histone methyltransferases and non-epigenetic targets .
Biochemical Pathways
Histone H4 lysine 20 methylation is a crucial modification to ensure genomic integrity both in the absence and presence of genotoxic stress . Each methylation state results in distinct biology: dimethylated H4K20 (H4K20me2) is involved in DNA replication and DNA damage repair, and trimethylated H4K20 (H4K20me3) results in silenced heterochromatic regions . A-196 inhibits the di- and tri-methylation of H4K20me in multiple cell lines .
Result of Action
The inhibition of SUV420H1 and SUV420H2 by A-196 leads to an increase in H4K20me1 and a decrease in both H4K20me2 and H4K20me3 . This can affect various cellular processes, including DNA replication and DNA damage repair . Loss of histone H4 lysine 20 trimethylation (H4K20me3) is characteristic of human cancer and a potential prognostic marker in many types of cancers .
properties
IUPAC Name |
6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOSOMRWSYAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.